8-Azaadenosine

概要

説明

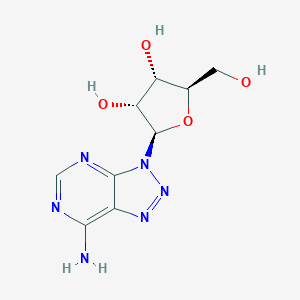

8-アザアデノシンは、その潜在的な治療用途で注目を集めている合成ヌクレオシド類似体です。アデノシンと構造的に似ていますが、アデニン環の炭素原子の代わりに窒素原子を含んでいます。この修飾により、8-アザアデノシンには独特の生化学的特性が与えられ、科学研究のさまざまな分野で興味の対象となっています。

作用機序

8-アザアデノシンは、主にRNAに作用するアデノシンデアミナーゼ(ADAR)酵素の活性を阻害することによって作用します。これらの酵素は、RNAのアデノシンからイノシンへの編集を担当しています。ADARを阻害することにより、8-アザアデノシンはRNA編集を阻害し、RNAの安定性と機能の変化につながります。 この阻害は、がん細胞の増殖抑制とアポトーシスの増加につながる可能性があります .

類似化合物:

8-クロロアデノシン: ADARを阻害しますが、選択性がない別のヌクレオシド類似体.

コルドセピン: 類似した構造を持つが、異なる生物活性を有するヌクレオシド類似体。

ツベルシジン: 強力な抗腫瘍活性を有するヌクレオシド類似体。

8-アザアデノシンの独自性: 8-アザアデノシンは、RNA編集酵素の特異的な阻害とそのがん治療における潜在的な治療用途のためにユニークです。 他のヌクレオシド類似体とは異なり、RNA編集プロセスを阻害する可能性を示しており、研究と治療の両方において貴重なツールとなっています .

生化学分析

Biochemical Properties

8-Azaadenosine is known to interact with the RNA editing enzyme ADAR . Through its deaminase activity, ADAR edits adenosine to inosine in double-stranded RNAs . This compound has been shown to inhibit this process . It is not a selective inhibitor of ADAR .

Cellular Effects

This compound has been shown to have similar toxicity to ADAR-dependent and -independent cancer cell lines . The toxicity of this compound is comparable between cell lines with either knockdown or overexpression of ADAR, and cells with unperturbed ADAR expression .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with ADAR. It inhibits the editing of adenosine to inosine in double-stranded RNAs, a process carried out by ADAR . Treatment with this compound does not cause activation of PKR .

準備方法

合成経路と反応条件: 8-アザアデノシンの合成は、通常、以下の手順で行われます。

出発物質: 合成は、市販のアデニンから始まります。

ニトロ化: アデニンはニトロ化されて、8位にニトロ基が導入されます。

還元: 次に、ニトロ基をアミノ基に還元します。

環化: アミノ基は環化して8-アザアデニン環を形成します。

グリコシル化: 次に、8-アザアデニンはリボース糖でグリコシル化されて、8-アザアデノシンが形成されます。

工業的生産方法: 8-アザアデノシンの工業的生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。これには以下が含まれます。

最適化された反応条件: 触媒の使用と反応条件の制御による収率の最大化。

精製: クロマトグラフィーなどの高度な精製技術により、最終製品の高純度を確保します。

品質管理: 化合物の整合性と安全性を確保するための厳格な品質管理対策。

化学反応の分析

反応の種類: 8-アザアデノシンは、以下を含むさまざまな化学反応を起こします。

酸化: 8-アザアデノシン誘導体を形成するために酸化することができます。

還元: 還元反応は、リボース糖の官能基を変更することができます。

置換: 置換反応は、アデニン環の窒素原子で起こる可能性があります。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換試薬: ハロゲン化剤、アルキル化剤。

主な製品:

酸化生成物: 8-アザアデノシンのさまざまな酸化誘導体。

還元生成物: リボース糖が修飾された、8-アザアデノシンの還元型。

置換生成物: アデニン環に異なる官能基を持つ置換誘導体。

4. 科学研究への応用

8-アザアデノシンは、科学研究に幅広い応用があります。

化学: ヌクレオシド類似体とその酵素との相互作用を研究するためのツールとして使用されます。

生物学: RNA編集における役割と、細胞過程への影響について調査されています。

医学: RNA編集酵素を阻害する能力により、がん治療の潜在的な治療薬として検討されています.

産業: 新規医薬品の開発や創薬における研究ツールとして利用されています。

科学的研究の応用

8-Azaadenosine has a wide range of scientific research applications:

Chemistry: Used as a tool to study nucleoside analogs and their interactions with enzymes.

Biology: Investigated for its role in RNA editing and its effects on cellular processes.

Industry: Utilized in the development of novel pharmaceuticals and as a research tool in drug discovery.

類似化合物との比較

8-Chloroadenosine: Another nucleoside analog that inhibits ADAR but is not selective.

Cordycepin: A nucleoside analog with a similar structure but different biological activity.

Tubercidin: A nucleoside analog with potent antitumor activity.

Uniqueness of 8-Azaadenosine: this compound is unique due to its specific inhibition of RNA editing enzymes and its potential therapeutic applications in cancer treatment. Unlike other nucleoside analogs, it has shown promise in disrupting RNA editing processes, making it a valuable tool in both research and therapeutic contexts .

生物活性

8-Azaadenosine (8-aza) is a synthetic analogue of adenosine that has garnered attention for its role as an inhibitor of adenosine deaminases acting on RNA (ADARs). This compound has been studied for its potential therapeutic applications in cancer treatment, particularly due to its effects on RNA editing and its impact on cellular processes such as proliferation, migration, and invasion.

ADAR enzymes are responsible for the conversion of adenosine to inosine in double-stranded RNA (dsRNA), a process known as A-to-I editing. This editing can influence gene expression and cellular responses. In various cancer types, including thyroid cancer, ADAR-mediated editing has been linked to tumor progression. This compound functions by inhibiting the activity of ADARs, thereby blocking this editing process and affecting cancer cell behavior.

Inhibition of Cancer Cell Proliferation

Research indicates that 8-aza significantly reduces the proliferation of cancer cells. In a study involving thyroid cancer cell lines (TPC1 and Cal62), treatment with 8-aza at concentrations of 1 µM and 2 µM resulted in a dose-dependent decrease in cell viability, as measured by MTT assays and crystal violet staining. The compound also inhibited cell growth in three-dimensional culture systems, suggesting its efficacy in more physiologically relevant environments .

Effects on Migration and Invasion

In addition to reducing proliferation, 8-aza has been shown to impair the migratory and invasive capabilities of cancer cells. The compound inhibited both migration and invasion in thyroid cancer models, highlighting its potential as a therapeutic agent against metastatic disease .

Selectivity and Toxicity

Despite its promising effects, studies have raised concerns about the selectivity of 8-aza as an ADAR inhibitor. It has been reported that 8-aza is not selective for ADAR inhibition; it exhibits similar toxicity across various cancer cell lines, regardless of their ADAR expression levels. This lack of selectivity may limit its therapeutic applications, as it could affect normal cellular functions in addition to targeting cancer cells .

Case Studies

- Thyroid Cancer : In a detailed investigation, the use of 8-aza led to decreased aggressiveness in thyroid cancer cells through the inhibition of ADAR1 activity. The findings suggest that targeting RNA editing pathways could be a viable strategy for developing new cancer therapies .

- Leukemia Models : Historical studies have demonstrated the antitumor activity of 8-aza in murine leukemia models (L1210 and P388). Mice treated with 8-aza showed reduced tumor burden, indicating its potential effectiveness against hematological malignancies .

Summary Table of Biological Activities

特性

IUPAC Name |

2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6O4/c10-7-4-8(12-2-11-7)15(14-13-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUKGFJQZRGECT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(N=N2)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50908143 | |

| Record name | 3-Pentofuranosyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35827-88-4, 35827-89-5, 34698-65-2, 10299-44-2 | |

| Record name | NSC146366 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC146365 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC145918 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC81153 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Azaadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pentofuranosyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。